molecular formula C18H25N3OS B2941706 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 897468-38-1

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2941706
CAS RN: 897468-38-1
M. Wt: 331.48
InChI Key: NDFGKHLCGRREIQ-UHFFFAOYSA-N
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Description

“1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their substantial biological properties, including antimicrobial, anticonvulsant, antidiabetic, analgesic, and anti-cancer activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The reactions are greatly accelerated using microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Structure-Retention Relationship Studies

  • Research on chiral 1,4-disubstituted piperazines, similar to the compound of interest, discusses their synthesis and resolution into enantiomers, highlighting their potential applications in studying structure-retention relationships in chromatography (Chilmonczyk et al., 2005).

Antimicrobial Activity

  • Synthesis and evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown moderate to good antimicrobial activity, indicating the potential use of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).

Anticancer Activity

  • Derivatives of piperazin-1-yl with substituted pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showcasing the potential application in cancer therapy (Mallesha et al., 2012).

Neurological Research

  • Investigations into the structure-activity relationship of certain compounds have led to the development of molecules with high affinity for D2/D3 receptors, implicating their use in Parkinson's disease treatment and highlighting the potential neuroprotective properties of these compounds (Das et al., 2015).

Antituberculosis Activity

  • Thiazole-aminopiperidine hybrids have been identified as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the importance of such compounds in addressing bacterial resistance and developing new antituberculosis agents (Jeankumar et al., 2013).

Future Directions

The future directions in the research of benzothiazole derivatives include the development of new analogs with enhanced biological activity. This can be achieved through molecular hybridization approach by the combination of two or more pharmacophores with complementary medicinal potentialities .

properties

IUPAC Name

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-5-13-6-7-14-15(12-13)23-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFGKHLCGRREIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320802
Record name 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

897468-38-1
Record name 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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